

Application Notes and Protocols for H-VAL-ASP-OH Stock Solution Preparation

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Compound of Interest

Compound Name: H-VAL-ASP-OH

Cat. No.: B3114915

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Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions for the dipeptide **H-VAL-ASP-OH** (Valyl-Aspartic Acid). Proper solubilization and storage are critical for ensuring the peptide's stability and obtaining reproducible results in experimental settings. These protocols cover solubility testing, preparation in both aqueous and organic solvents, and best practices for long-term stability.

Chemical and Physical Properties

H-VAL-ASP-OH is a dipeptide composed of L-valine and L-aspartic acid. Its structure, containing both a hydrophobic residue (Valine) and an acidic residue (Aspartic Acid), dictates its solubility characteristics. At a neutral pH, the peptide carries a net negative charge, classifying it as an acidic peptide.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₆ N ₂ O ₅	
Molecular Weight	232.23 g/mol	[1]
Appearance	Solid / Lyophilized Powder	
Net Charge at pH 7.0	-1 (Acidic)	
Storage (Lyophilized)	Store at ≤ -15°C, keep dry and sealed.	[1]
Storage (Solution)	-20°C (short-term, ~1 month) or -80°C (long-term, ≤ 6 months).	

Experimental Protocols

Preliminary Solubility Testing

Before preparing a bulk stock solution, it is crucial to test the peptide's solubility on a small scale to determine the optimal solvent and avoid wasting material.

Materials:

- **H-VAL-ASP-OH** lyophilized powder
- Sterile deionized water
- 0.1 M Ammonium Bicarbonate (or other basic buffer, pH 7.5-8.5)
- Dimethyl sulfoxide (DMSO), anhydrous
- Small, sterile microcentrifuge tubes

Protocol:

- Aliquot a small, pre-weighed amount of **H-VAL-ASP-OH** (e.g., 1 mg) into three separate microcentrifuge tubes.

- **Test Water:** To the first tube, add the calculated volume of sterile water to reach the desired concentration (e.g., 100 μ L for a 10 mg/mL solution). Vortex thoroughly.
- **Test Basic Buffer:** If solubility in water is poor (cloudy, visible particulates), add a basic buffer (e.g., 0.1 M Ammonium Bicarbonate) to the second tube. Vortex thoroughly.
- **Test Organic Solvent:** If aqueous solubility is insufficient, add anhydrous DMSO to the third tube. Vortex. Most peptides with hydrophobic residues are soluble in DMSO.
- **Assess Solubility:** Observe each tube. A clear solution indicates complete dissolution. If particulates remain, brief sonication in an ultrasonic water bath may aid dissolution.
- **Select the most appropriate solvent** that provides a clear solution at the desired concentration for the main stock preparation.

Protocol for Preparing Aqueous Stock Solutions

This protocol is recommended if **H-VAL-ASP-OH** is found to be soluble in water or a basic buffer.

Materials:

- **H-VAL-ASP-OH** lyophilized powder
- Sterile, deionized water or appropriate sterile basic buffer (e.g., PBS pH 7.4, 0.1 M Ammonium Bicarbonate)
- Sterile conical tube or vial
- Calibrated pipettes and sterile tips
- Vortex mixer and/or sonicator

Protocol:

- Allow the vial of lyophilized **H-VAL-ASP-OH** to equilibrate to room temperature before opening to prevent condensation.

- Briefly centrifuge the vial to ensure all powder is at the bottom.
- Calculate the required volume of solvent based on the mass of the peptide and the target stock concentration.
 - $\text{Volume (mL)} = [\text{Mass of Peptide (mg)}] / [\text{Desired Concentration (mg/mL)}]$
- Using a sterile pipette, add the calculated volume of sterile water or basic buffer to the vial.
- Cap the vial securely and vortex the solution until the peptide is fully dissolved.
- If dissolution is slow, place the vial in an ultrasonic bath for short intervals (e.g., 3 cycles of 10-15 seconds) to aid solubilization.
- Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.

Protocol for Preparing DMSO Stock Solutions

This protocol is recommended for achieving higher concentrations or if the peptide is insoluble in aqueous solutions.

Materials:

- **H-VAL-ASP-OH** lyophilized powder
- Anhydrous or molecular biology grade DMSO
- Sterile aqueous buffer for dilution (e.g., PBS, cell culture medium)
- Sterile conical tube or vial
- Calibrated pipettes and sterile tips

Protocol:

- Follow steps 1 and 2 from the aqueous protocol (Section 2.2).

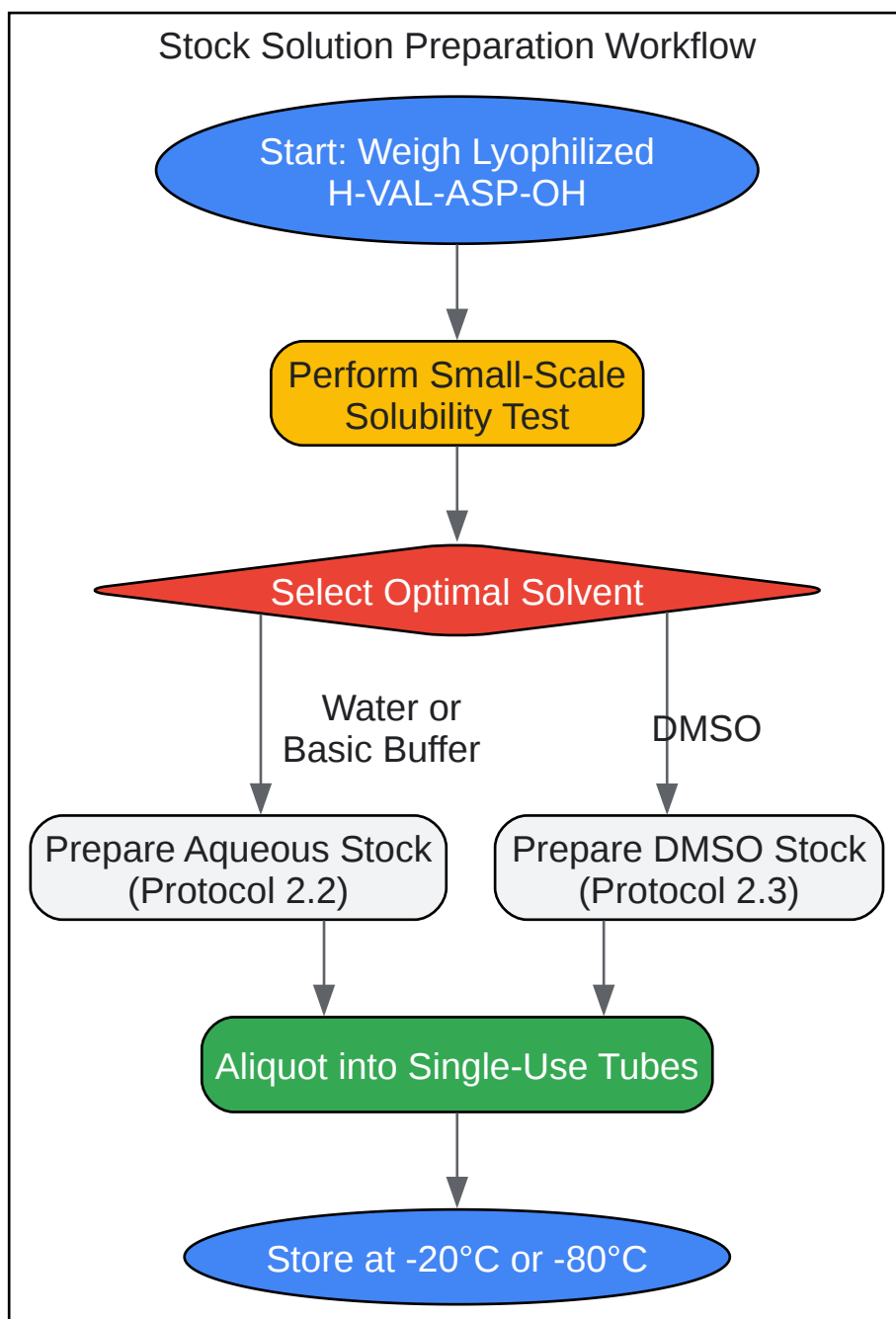
- First, dissolve the peptide in a minimal amount of 100% DMSO (e.g., 50-100 μ L). Vortex thoroughly.
- Once the peptide is fully dissolved in DMSO, slowly add the desired aqueous buffer dropwise to the stirring DMSO solution until the final target concentration and volume are reached.
- **Crucial Step:** Monitor the solution closely during dilution. If the solution becomes cloudy or a precipitate forms, you have exceeded the peptide's solubility limit in that co-solvent mixture. Stop adding buffer if this occurs.
- Aliquot the final stock solution into single-use, DMSO-compatible tubes.

Storage and Stability

Proper storage is essential to maintain the integrity of **H-VAL-ASP-OH**.

- **Lyophilized Powder:** Store at -20°C or -80°C in a desiccated, sealed container for long-term stability, potentially for several years.
- **Stock Solutions:**
 - Aliquot solutions to avoid repeated freeze-thaw cycles, which can degrade the peptide.
 - For short-term storage (up to 1 month), store aliquots at -20°C .
 - For long-term storage (up to 6 months), store aliquots at -80°C .
 - Before use, thaw an aliquot quickly and keep it on ice. Discard any unused portion of the thawed aliquot.

Diagrams



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References

- 1. jpt.com [jpt.com]
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